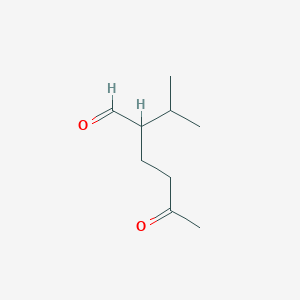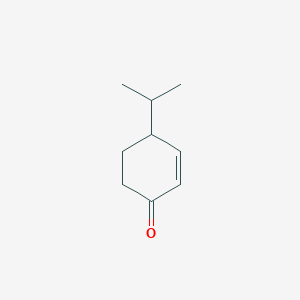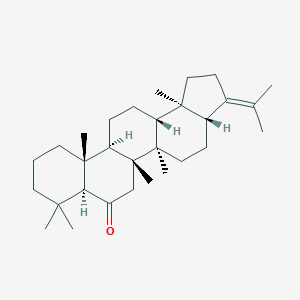
Zeorininone a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zeorininone A is a natural product that has gained attention in recent years due to its potential therapeutic applications. It is a polyketide-derived compound that was first isolated from the marine-derived fungus Penicillium sp. F23-2. This compound has shown promising results in various scientific studies, and researchers are exploring its potential use in the treatment of various diseases.
Wirkmechanismus
Zeorininone A exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has antimicrobial properties that make it effective against various pathogens.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Zeorininone A has several advantages for lab experiments. It is readily available and can be synthesized using microbial fermentation, which is cost-effective and environmentally friendly. Additionally, it has low toxicity and can be used at high concentrations without adverse effects. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Zeorininone A. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-aging agent. Additionally, researchers are exploring its potential use in the treatment of viral infections such as COVID-19.
Conclusion:
This compound is a natural product that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Researchers are exploring its potential use in several areas, including neurodegenerative diseases and anti-aging. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
Zeorininone A can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of chemical reactions to create the compound. On the other hand, microbial fermentation involves the use of microorganisms to produce the compound. The latter method is preferred due to its cost-effectiveness and environmental friendliness.
Wissenschaftliche Forschungsanwendungen
Zeorininone A has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Researchers are also exploring its potential use as an antioxidant and neuroprotective agent.
Eigenschaften
| 17169-69-6 | |
Molekularformel |
C30H48O |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one |
InChI |
InChI=1S/C30H48O/c1-19(2)20-12-16-27(5)21(20)13-17-29(7)23(27)10-11-24-28(6)15-9-14-26(3,4)25(28)22(31)18-30(24,29)8/h21,23-25H,9-18H2,1-8H3/t21-,23+,24+,25-,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
DFJSYBROWDTLAV-YZMJCTNISA-N |
Isomerische SMILES |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C |
SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C |
Kanonische SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


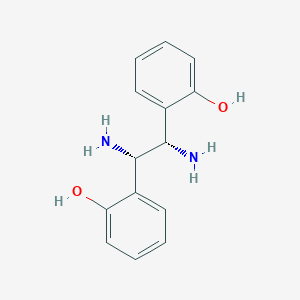
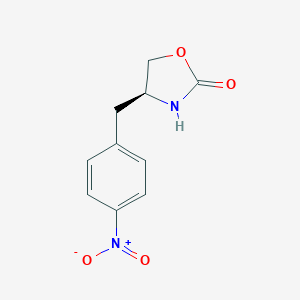
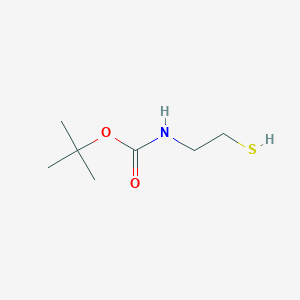
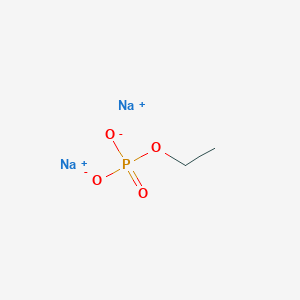
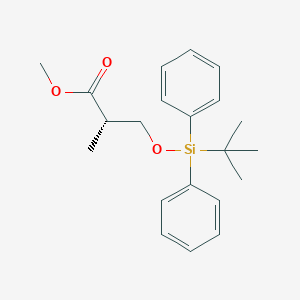

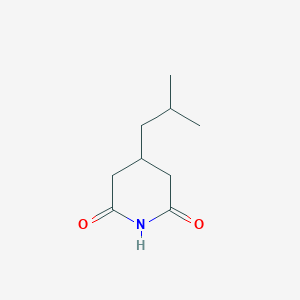
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)


